molecular formula C24H18ClN3O B2363843 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-24-4

1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2363843
CAS No.: 901020-24-4
M. Wt: 399.88
InChI Key: VWHPASFKBJCGLP-UHFFFAOYSA-N
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Description

Its structure features:

  • 1-(4-Chlorophenyl): A chloro-substituted aromatic ring at position 1, enhancing lipophilicity and influencing receptor binding.
  • 8-Methoxy group: An electron-donating substituent at position 8, which may improve solubility and modulate electronic effects.
  • 3-(p-Tolyl): A methyl-substituted phenyl group at position 3, contributing steric bulk and hydrophobic interactions.

Synthetic routes for this scaffold typically involve condensation of substituted anilines with pyrazoloquinoline precursors (e.g., 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine) under acidic or catalytic conditions . Modifications at positions 1, 3, and 8 are critical for tuning bioactivity, as demonstrated in anti-inflammatory and antimicrobial studies .

Properties

IUPAC Name

1-(4-chlorophenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-11-19(29-2)13-20(22)24(21)28(27-23)18-9-7-17(25)8-10-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHPASFKBJCGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The acid-promoted cyclization of (1H-pyrazol-5-yl)anilines with ethers represents a robust route to pyrazolo[4,3-c]quinolines. This method leverages Brønsted acids, such as sulfuric acid or trifluoroacetic acid, to facilitate C–O bond cleavage in ethers, enabling the formation of the fused pyrazole-quinoline core. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of the ether, followed by intramolecular cyclization (Figure 1). Optimized conditions involve temperatures of 80–100°C and reaction times of 12–24 hours, yielding 60–75% product purity after column chromatography.

A critical advancement in this method is the elimination of metal catalysts, which reduces purification challenges and environmental impact. For example, Mu et al. demonstrated that substituting metal-based Lewis acids with acidic ionic liquids improved functional group tolerance, allowing the incorporation of electron-withdrawing substituents like nitro groups without side reactions.

Substrate Scope and Functional Group Tolerance

The acid-catalyzed approach exhibits broad compatibility with substituted anilines and ethers. Methoxy-, chloro-, and methyl-substituted ethers react efficiently, with steric hindrance minimally affecting yields. However, strongly electron-donating groups (e.g., –NH2) on the aniline component necessitate lower temperatures (50–60°C) to prevent polymerization.

Suzuki-Miyaura Cross-Coupling Approaches

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura cross-coupling enables precise functionalization of the pyrazoloquinoline core at the C-6 and C-8 positions. Starting from 1-(4-chlorophenyl)-6,8-dibromo-8-methoxy-1H-pyrazolo[4,3-c]quinoline, palladium catalysts (e.g., Pd(PPh3)4) mediate coupling with arylboronic acids, introducing p-tolyl groups at C-3. Key parameters include:

  • Solvent: Dimethylformamide (DMF) or toluene
  • Temperature: 80–110°C
  • Base: K2CO3 or Cs2CO3

X-ray crystallography confirms that this method preserves the quinoline moiety’s planarity, critical for maintaining π-stacking interactions in biological targets.

Brominated Intermediate Synthesis

The dibromo intermediate is synthesized via Friedel-Crafts alkylation of 4-chloroaniline with methoxy-substituted benzoyl chlorides, followed by bromination using N-bromosuccinimide (NBS). Yields for the bromination step exceed 85% when conducted in dichloromethane at 0°C.

Electrochemical Synthesis Techniques

Green Chemistry Considerations

Electrochemical synthesis offers a sustainable alternative by leveraging electron transfer to initiate cyclization. Alajmi et al. reported the conversion of 7-chloro-4-hydrazinoquinoline to pyrazolo[4,3-c]quinoline derivatives in an undivided cell under constant current (10 mA/cm²). This method eliminates oxidizing agents and reduces waste generation, aligning with green chemistry principles.

Scalability and Efficiency

Pilot-scale experiments (100 g batches) achieved 68% yield with 99% purity, demonstrating scalability. The process is particularly effective for introducing methoxy groups, as over-oxidation is mitigated by controlling electrode potential.

Reductive Cyclization Strategies

Iron-Mediated Reductions

Reductive cyclization using iron powder in acetic acid converts o-nitrophenyl-tethered pyrazole-4-carbaldehydes into pyrazoloquinolines. The reaction involves:

  • Claisen-Schmidt condensation with methyl ketones to form chalcones.
  • Morita-Baylis-Hillman (MBH) reaction with activated alkenes.
  • Iron-mediated reduction of nitro groups, triggering cyclization.

Unexpected C–C bond cleavage during this process simplifies the product, avoiding the need for protective groups.

Comparative Analysis of Synthetic Methodologies

Method Starting Materials Conditions Yield (%) Key Advantages Limitations
Acid-Catalyzed Cyclization (1H-pyrazol-5-yl)anilines, ethers H2SO4, 80–100°C, 12–24 h 60–75 Metal-free, broad substrate scope Moderate yields, acidic waste
Suzuki-Miyaura Dibromo intermediate, arylboronic acids Pd(PPh3)4, DMF, 110°C 70–85 High regioselectivity Palladium cost, inert atmosphere
Electrochemical 7-Chloro-4-hydrazinoquinoline Undivided cell, 10 mA/cm² 65–75 Solvent-free, scalable Specialized equipment required
Reductive Cyclization o-Nitrophenyl derivatives Fe powder, acetic acid, reflux 55–65 Avoids protective groups Byproduct formation

Figure 1. Comparative performance of synthetic routes.

Chemical Reactions Analysis

1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various substituted pyrazoloquinoline derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s pharmacological properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various applications, including the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Pyrazoloquinoline Derivatives

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Weight Biological Activity (IC₅₀ or Key Finding) Reference
Target Compound 1-(4-ClPh), 3-(p-tolyl), 8-OMe ~435.89* Anti-inflammatory (NO inhibition)
1-(4-ClPh)-8-F-3-(3-OMePh)-pyrazolo[4,3-c]Q 1-(4-ClPh), 3-(3-OMePh), 8-F 403.84 Screening hit (unreported activity)
1-(4-ClPh)-3-(4-MePh)-7-CF₃-pyrazolo[4,3-c]Q 1-(4-ClPh), 3-(4-MePh), 7-CF₃ 471.87 Antimalarial (moderate activity)
4-(4-ClPh)-6-F-3-Me-1-Ph-pyrazolo[3,4-b]Q 4-(4-ClPh), 6-F, 3-Me, 1-Ph 387.80 Optical/Thermal studies
3-Amino-4-(4-OHPhNH)-pyrazolo[4,3-c]Q (2i) 3-NH₂, 4-(4-OHPhNH) 347.35 Anti-inflammatory (IC₅₀ ~0.1 µM)

*Calculated based on formula C₂₄H₁₈ClN₃O.

Key Observations:
  • Anti-inflammatory Activity: The target compound’s 8-methoxy and 3-(p-tolyl) groups confer comparable NO inhibition to 2i (IC₅₀ ~0.1 µM), though direct potency data for the target are pending .
  • Substituent Position Sensitivity : Fluorine at position 8 () reduces molecular weight and may alter metabolic stability compared to the target’s methoxy group.
  • Ring System Variations: Pyrazolo[3,4-b]quinoline derivatives (e.g., ) exhibit distinct electronic profiles due to differing ring fusion, impacting applications in optoelectronics vs. pharmacology .

Biological Activity

1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with 4-chlorophenylhydrazine in the presence of triethylamine. This forms a hydrazide derivative, which is subsequently cyclized to yield the desired pyrazolo[4,3-c]quinoline structure. The synthesis pathway is illustrated below:

Synthesis Pathway

  • Starting Materials :
    • 6,8-dibromo-4-chloroquinoline-3-carbaldehyde
    • 4-chlorophenylhydrazine
    • Triethylamine
  • Reagents :
    • Ethanol
    • KOH (5% in ethanol)
  • Process :
    • Reaction under reflux conditions followed by recrystallization from dimethylformamide.

Anticancer Properties

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation across various cell lines. For instance, a study evaluated several derivatives for their anti-proliferative effects against four cancer cell lines, revealing significant activity attributed to their ability to inhibit sirtuin enzymes, which are involved in cellular regulation and cancer progression .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects. In vitro tests have shown that certain derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Notably, compounds with specific structural features were found to significantly reduce inducible nitric oxide synthase (iNOS) and COX-2 expression levels .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[4,3-c]quinoline derivatives has been investigated against various pathogens. Studies report minimum inhibitory concentration (MIC) values indicating significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, one derivative showed an MIC of 0.22 μg/mL against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing these compounds for therapeutic use. Quantitative structure–activity relationship (QSAR) analyses have provided insights into how modifications at various positions on the pyrazolo[4,3-c]quinoline framework can enhance or diminish biological activity .

Case Study 1: Anticancer Evaluation

In a recent study, a series of pyrazolo[4,3-c]quinoline derivatives were synthesized and tested for their anticancer efficacy. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced cytotoxicity against breast cancer cells compared to those with electron-donating groups.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of these compounds. The study revealed that certain derivatives significantly inhibited LPS-induced NO production in RAW 264.7 cells, with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step organic reactions. A representative route includes:

  • Step 1 : Condensation of 4-chloroquinoline-3-carbaldehyde derivatives with substituted hydrazines (e.g., 4-chlorophenylhydrazine) to form hydrazide intermediates.
  • Step 2 : Cyclization under basic conditions (e.g., ethanolic KOH) to generate the pyrazoloquinoline core.
  • Step 3 : Suzuki-Miyaura cross-coupling to introduce aryl substituents (e.g., p-tolyl groups) at specific positions using arylboronic acids and palladium catalysts . Reaction optimization includes solvent selection (e.g., DMF for solubility), temperature control (e.g., 85°C for coupling), and catalyst loading (e.g., Pd(PPh₃)₄) .

Q. How is the compound purified after synthesis?

Purification methods include:

  • Recrystallization : Using solvents like ethanol or DMF to isolate high-purity crystals.
  • Column Chromatography : Employing silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts.
  • HPLC : For analytical validation of purity (>95%) in biologically active samples .

Q. What spectroscopic techniques are critical for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing methoxy vs. chlorophenyl signals).
  • Mass Spectrometry (HRMS) : For molecular ion verification and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve absolute configuration and torsion angles (e.g., 75.2° twist between the pyrazoloquinoline core and 4-chlorophenyl group) .

Advanced Research Questions

Q. How does crystallographic analysis inform the compound’s molecular geometry and steric interactions?

X-ray diffraction reveals:

  • Torsion Angles : The 4-chlorophenyl group deviates by ~75.2° from the pyrazoloquinoline plane to avoid steric clashes with adjacent H-9 (C13).
  • Intermolecular Interactions : π-π stacking between quinoline rings (3.8 Å spacing) and C–H···Cl hydrogen bonds stabilize the crystal lattice.
  • Conformational Flexibility : Substituents like p-tolyl exhibit slight twisting (−59.2°) to minimize electronic repulsion with lone pairs on N3 .

Q. How do substituents modulate biological activity in pyrazoloquinoline derivatives?

Structure-activity relationship (SAR) studies highlight:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition).
  • Methoxy Groups : Improve solubility and membrane permeability, critical for in vivo efficacy.
  • Aryl Substituents (e.g., p-tolyl) : Influence steric bulk, affecting target selectivity (e.g., tubulin vs. kinase inhibition) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in enzymes (e.g., tubulin) with scoring functions (ΔG < −8 kcal/mol suggests strong affinity).
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding).
  • QSAR Models : Predictive algorithms correlate substituent electronegativity with anti-inflammatory IC₅₀ values .

Q. How are data discrepancies in spectroscopic or biological results resolved?

  • Cross-Validation : Compare NMR data with synthetic intermediates or known analogs (e.g., absence of methoxy signals confirms dealkylation).
  • Dose-Response Curves : Replicate biological assays (e.g., NO inhibition) with controls (e.g., dexamethasone) to validate EC₅₀ reproducibility .
  • Crystallographic Refinement : Use SHELX software to resolve ambiguities in electron density maps (R-factor < 0.06) .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst Screening : Pd(OAc)₂ vs. PdCl₂ for Suzuki coupling efficiency (>80% yield).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) for cyclization steps .

Q. How is target engagement validated in biological assays?

  • Enzymatic Assays : Measure IC₅₀ against purified targets (e.g., COX-2 inhibition via fluorometric kits).
  • Cellular Models : Use LPS-stimulated macrophages to quantify NO suppression (ELISA for nitrite levels).
  • Competitive Binding Studies : Radiolabeled ligands (³H-labeled analogs) confirm displacement in receptor-binding assays .

Q. What solvent systems optimize specific reaction steps?

  • Coupling Reactions : THF/water (3:1) for Suzuki-Miyaura cross-coupling (prevents boronic acid hydrolysis).
  • Cyclization : Ethanol with KOH (5% w/v) promotes base-mediated ring closure.
  • Recrystallization : DMF/water (1:1) yields high-purity crystals for X-ray analysis .

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